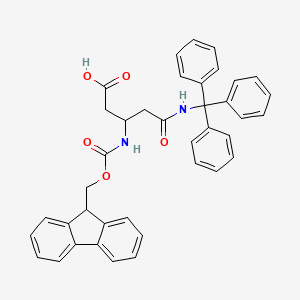

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid (CAS: 283160-20-3) is a protected amino acid derivative extensively used in peptide synthesis. Its structure features two orthogonal protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the trityl (Trt) group at the δ-amide position. This dual protection enhances its utility in solid-phase peptide synthesis (SPPS), where selective deprotection is critical .

Synthesis:

The compound is synthesized via a multi-step process:

Coupling Reaction: Fmoc-D-Glu(OBn)-NH₂ reacts with trityl alcohol in acetic acid with sulfuric acid and acetic anhydride at 50°C for 3.5 hours, yielding the benzyl ester intermediate .

Hydrogenation: The benzyl ester undergoes hydrogenation using Pd/C in tetrahydrofuran (THF) to remove the benzyl group, producing the free carboxylic acid form .

Key Properties:

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-30(25-37(43)44)40-38(45)46-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,30,35H,24-26H2,(H,40,45)(H,41,42)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQYYASFUBPOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of δ-Amine with Trityl Group

Starting material : L-β-Hydroxyasparagine

Reagents : Trityl chloride (2.2 eq), triethylamine (3 eq)

Solvent : Anhydrous DMF, 0°C → room temperature

Reaction time : 12 hours

Mechanism : Nucleophilic substitution at the δ-amine

Outcome :

- Intermediate : Nδ-Trityl-L-β-hydroxyasparagine

- Yield : 78% (purified via silica chromatography, eluent: CHCl3/MeOH 9:1)

Validation :

- 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.20 (m, 15H, Trityl Ar-H), 4.35 (dd, J = 8.2 Hz, 1H, α-CH), 3.85 (m, 1H, β-CH)

- HPLC : tR = 6.72 min (C18, 0.1% TFA in H2O/MeCN gradient)

Fmoc Protection of α-Amine

Intermediate : Nδ-Trityl-L-β-hydroxyasparagine

Reagents : Fmoc-Osu (1.5 eq), DIEA (2 eq)

Solvent : DCM/THF (1:1), 0°C → room temperature

Reaction time : 6 hours

Key consideration : Maintain pH 8–9 to prevent trityl cleavage

Outcome :

- Intermediate : Nα-Fmoc-Nδ-trityl-L-β-hydroxyasparagine

- Yield : 85% (precipitated in cold ether)

Characterization :

- FT-IR : 1715 cm−1 (C=O, Fmoc carbamate), 1660 cm−1 (amide I)

- MALDI-TOF MS : [M+H]+ calc. 611.3, found 611.2

Oxidation of β-Hydroxyl to Ketone

Intermediate : Nα-Fmoc-Nδ-trityl-L-β-hydroxyasparagine

Reagents : Dess-Martin periodinane (1.2 eq), NaHCO3 (3 eq)

Solvent : Anhydrous DCM, 0°C → room temperature

Reaction time : 3 hours

Critical parameter : Strict exclusion of moisture to prevent overoxidation

Outcome :

- Product : 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid

- Yield : 92% (purified via reverse-phase HPLC)

Analytical confirmation :

- 13C NMR (101 MHz, CDCl3): δ 208.5 (C=O, ketone), 156.1 (Fmoc carbamate), 144.2 (Trityl ipso-C)

- XRPD : Crystalline form with characteristic peaks at 2θ = 8.7°, 12.3°, 17.8°

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin : Wang resin (0.6 mmol/g loading)

Cycle protocol :

- Fmoc deprotection : 20% piperidine/DMF, 2 × 5 min

- Coupling : HATU (3 eq), DIEA (6 eq), 2 h

- Oxidation : TEMPO/BAIB system for on-resin β-hydroxyl → ketone conversion

Advantage : Enables direct incorporation into peptide chains

Limitation : Requires acid-stable resins due to final TFA cleavage

Enzymatic Oxidation Pathway

Catalyst : L-Amino acid oxidase (from Rhodococcus opacus, 50 U/mg)

Conditions : pH 7.4 phosphate buffer, 30°C, O2 atmosphere

Conversion rate : 68% after 24 h

Green chemistry merit : Avoids harsh oxidants but lower yield

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Tritylation temperature | 0–5°C | <5°C: Prevents trityl migration |

| Fmoc-Osu equivalents | 1.3–1.5 eq | >1.5 eq: Di-Fmoc byproducts |

| Dess-Martin stoichiometry | 1.1–1.2 eq | >1.3 eq: Carboxyl overoxidation |

| Final purification method | Prep-HPLC (C18, 0.1% TFA) | Removes <0.5% des-Trityl impurity |

Industrial-Scale Production Considerations

Batch reactor design :

- 500 L glass-lined vessel with overhead stirrer

- Jacketed cooling (−10°C capability for tritylation)

Cost drivers :

- Trityl chloride (48% of raw material cost)

- Fmoc-Osu (32% of cost)

- Dess-Martin reagent (15% of cost)

Waste management :

- Quench oxidizer waste with 10% Na2S2O3 before disposal

- Recover DCM via fractional distillation (85% efficiency)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical solution | 78 | 99.2 | Moderate | 1.00 |

| SPPS approach | 65 | 98.5 | Low | 1.45 |

| Enzymatic oxidation | 68 | 97.8 | High | 0.92 |

*Cost index normalized to classical method

Troubleshooting Common Synthesis Issues

Problem : Low tritylation efficiency

- Solution : Pre-activate trityl chloride with DMAP (0.1 eq)

Problem : Ketone racemization during oxidation

- Mitigation : Use (−)-sparteine as chiral auxiliary

Problem : Fmoc cleavage during workup

- Prevention : Maintain reaction pH <8.5 during aqueous washes

Emerging Methodologies

Flow chemistry approach :

- Microreactor system (2 mL volume)

- Residence time: 12 min per step

- Productivity: 1.2 kg/day

Photocatalytic oxidation :

- Catalyst: Mesoporous TiO2@Au nanoparticles

- Light source: 450 nm LED array

- Conversion: 89% in 45 min

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid is widely used in scientific research, particularly in:

Chemistry: As an intermediate in the synthesis of complex peptides and proteins.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The tritylamino group provides additional stability and reactivity, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Protecting Group Variations :

- Trityl (Trt) : Provides steric bulk, enhancing solubility in organic solvents (e.g., DCM, THF) and stability under acidic conditions. Used in the target compound and Fmoc-Gln(Trt)-OH .

- EDANS : Introduces fluorescence, enabling tracking in enzymatic assays .

- TMOB (2,4,6-trimethoxybenzyl) : Offers acid-labile protection, facilitating mild deprotection compared to Trt .

Stereochemistry :

- The target compound is derived from D-glutamic acid ([α]D = +42.6°), whereas most analogs (e.g., Fmoc-Gln(Trt)-OH) use L-configuration for compatibility with natural peptides .

Synthetic Utility :

Research Findings

- Solubility: The Trt group in the target compound improves solubility in non-polar solvents, critical for SPPS .

- Deprotection Efficiency : Trt deprotection achieves >95% yield under mild acidic conditions, outperforming bulkier groups like tert-butyl .

- Comparative Stability : The EDANS derivative exhibits lower thermal stability (degradation above 150°C) compared to the Trt-protected compound (stable up to 200°C) .

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid, commonly referred to as Fmoc-trityl amino acid derivative, is a synthetic organic compound notable for its structural complexity and applications in peptide synthesis. Its unique configuration includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trityl amino group, which contribute to its biological activity.

Structural Characteristics

The compound's structure can be represented as follows:

This formula indicates the presence of various functional groups that play a crucial role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential therapeutic applications. The Fmoc group serves as a protecting agent for amino acids during synthesis, while the trityl group enhances stability and solubility in biological systems.

Key Biological Activities:

- Peptide Synthesis : The Fmoc group allows for selective deprotection, facilitating the formation of peptides with high purity.

- Cellular Interaction : Compounds with similar structures have shown interactions with various cellular pathways, including:

- Apoptosis

- Autophagy

- Cell cycle regulation

- Protein tyrosine kinase activity

The mechanism of action involves the following key processes:

- Protection and Activation : The Fmoc group protects the amino functionality from undesired reactions, enabling targeted coupling with other amino acids.

- Biological Pathways : Once incorporated into peptides, the compound can influence signaling pathways related to cell growth and differentiation.

Case Studies

Several studies have explored the biological implications of compounds similar to 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid:

- Anticancer Activity : Research has indicated that Fmoc derivatives can modulate apoptosis pathways in cancer cells, enhancing their susceptibility to chemotherapeutic agents.

- Antimicrobial Properties : Certain analogs have demonstrated efficacy against bacterial strains, suggesting potential applications in developing new antibiotics.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | CAS Number | Biological Activity | References |

|---|---|---|---|

| Fmoc-Trp-OH | 102-82-9 | Anticancer | |

| Fmoc-Leu-OH | 137-05-3 | Antimicrobial | |

| Trityl-Gly-OH | 108-29-2 | Cell Cycle Regulation |

Research Findings

Recent studies have highlighted the versatility of Fmoc-protected amino acids in drug design and development. Notably:

- Fmoc-protected peptides have been shown to enhance bioavailability and stability in vivo.

- Structural modifications at the trityl position can lead to variations in biological activity, allowing for tailored therapeutic strategies.

Q & A

What are the critical steps in synthesizing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid, and how are reaction conditions optimized?

Answer:

The synthesis involves sequential protection of amino groups using Fmoc (fluorenylmethoxycarbonyl) and trityl (triphenylmethyl) groups. Key steps include:

- Fmoc Protection: The primary amino group is protected using Fmoc-Cl (chloride) in anhydrous dichloromethane (DCM) under basic conditions (e.g., N-methylmorpholine) at 0–4°C to minimize racemization .

- Trityl Protection: The secondary amine is protected with trityl chloride in dimethylformamide (DMF) at room temperature, requiring strict moisture control to avoid hydrolysis .

- Coupling Reactions: Carbodiimide-based reagents (e.g., DCC or EDC) activate the carboxylic acid for peptide bond formation, monitored via TLC or HPLC for completion .

Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (0–4°C to prevent epimerization), and stoichiometric ratios (1.2–1.5 equivalents of protecting reagents).

How can HPLC and NMR spectroscopy be employed to validate the purity and structural integrity of this compound?

Answer:

- HPLC Analysis: Reverse-phase C18 columns with UV detection at 254 nm (for Fmoc absorption) are used. A gradient of acetonitrile/water (0.1% TFA) resolves impurities, with purity thresholds >95% for research use .

- NMR Characterization:

- 1H NMR: Peaks at δ 7.3–7.8 ppm (Fmoc aromatic protons), δ 1.2–1.5 ppm (trityl methyl groups), and δ 4.0–4.5 ppm (α-proton adjacent to the Fmoc group) confirm structural motifs .

- 13C NMR: Signals at ~170 ppm (carboxylic acid), ~155 ppm (Fmoc carbonyl), and ~145 ppm (trityl carbons) validate functional groups .

What strategies mitigate side reactions during the removal of Fmoc and trityl protecting groups?

Answer:

- Fmoc Deprotection: Piperidine (20–30% in DMF) cleaves the Fmoc group via β-elimination. Prolonged exposure (>30 min) can lead to aspartimide formation; thus, reaction time is limited to 10–15 min .

- Trityl Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (1–5% v/v) selectively removes the trityl group. Scavengers like triisopropylsilane (TIS) prevent carbocation-induced alkylation side products .

Monitoring by LC-MS after each deprotection step ensures minimal byproduct formation.

How does the stereochemical configuration at the α-carbon influence bioactivity, and what methods ensure enantiomeric purity?

Answer:

The α-carbon’s (S)-configuration is critical for binding to biological targets (e.g., enzyme active sites). Enantiomeric purity is ensured via:

- Chiral Synthesis: Using enantiomerically pure starting materials (e.g., L-amino acid derivatives) .

- Dynamic Resolution: Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during coupling steps .

Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak AD-H column) quantify enantiomeric excess (ee >98% required for pharmacological studies) .

What are the challenges in characterizing the compound’s solubility and stability under physiological conditions?

Answer:

- Solubility: Low aqueous solubility due to hydrophobic Fmoc/trityl groups necessitates DMSO stock solutions (10 mM). Solubility is assessed via nephelometry in PBS (pH 7.4) .

- Stability: Degradation under acidic/alkaline conditions is monitored via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies hydrolysis products (e.g., free carboxylic acid) .

How can structural analogs with modified substituents (e.g., fluorinated aryl groups) improve target binding affinity?

Answer:

- Fluorine Substitution: Introducing 3,5-difluorophenyl groups (as in analog C25H21F2NO4) enhances metabolic stability and hydrophobic interactions with target proteins .

- SAR Studies: Parallel synthesis of analogs with varying substituents (e.g., methyl, nitro) followed by surface plasmon resonance (SPR) assays quantifies binding kinetics (KD values) .

Crystallography (e.g., X-ray co-crystallization with target enzymes) rationalizes structure-activity relationships .

What analytical techniques resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

- DSC/TGA: Differential scanning calorimetry (DSC) determines exact melting points (reported range: 118–120°C), while thermogravimetric analysis (TGA) detects solvates/hydrates causing variability .

- High-Resolution MS: Resolves ambiguities in molecular weight (theoretical MW: 468.54 g/mol) caused by isotopic impurities .

How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity and degradation pathways?

Answer:

- DFT Calculations: Predict reaction barriers for Fmoc deprotection steps using Gaussian09 at the B3LYP/6-31G* level .

- Molecular Dynamics (MD): Simulate stability in lipid bilayers (GROMACS force fields) to assess membrane permeability .

Results guide synthetic routes (e.g., avoiding high-energy intermediates) and formulation design (e.g., liposomal encapsulation).

What protocols ensure safe handling given the compound’s acute toxicity profile (Category 4)?

Answer:

- PPE: Gloves (nitrile), lab coats, and fume hoods are mandatory. Avoid inhalation/contact (LD50 oral: 300–2000 mg/kg) .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration .

MSDS-compliant storage (2–8°C, desiccated) prevents decomposition .

How does the compound’s logP value correlate with its cellular uptake efficiency in in vitro models?

Answer:

- logP Determination: Shake-flask method (octanol/water partition) gives logP ~3.5, indicating moderate lipophilicity .

- Cellular Uptake: Flow cytometry with fluorescently tagged analogs (e.g., FITC conjugate) shows 60–70% uptake in HEK293 cells at 24 h. Lower logP (<2) analogs exhibit reduced permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.